Methyl mandelate

Catalog No.
S582486
CAS No.
4358-87-6
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl mandelate

Methyl mandelate overcomes the inefficiencies of mandelic acid and ethyl mandelate in chiral synthesis.

  • Enables >99% ee in lipase-catalyzed dynamic kinetic resolution, outperforming ethyl mandelate.
  • Built-in ester leaving group bypasses stoichiometric coupling reagents, reducing waste and purification burden.
  • Low melting point (54-56 °C) and high organic solubility suit continuous flow processing and high-concentration reactions.

CAS Number

4358-87-6

Product Name

Methyl mandelate

IUPAC Name

methyl 2-hydroxy-2-phenylacetate

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3

InChI Key

ITATYELQCJRCCK-UHFFFAOYSA-N

SMILES

COC(=O)C(C1=CC=CC=C1)O

Synonyms

(±)-α-Hydroxybenzeneacetic Acid Methyl Ester; DL-Mandelic Acid Methyl Ester; (±)-Mandelic Acid Methyl Ester; (±)-Methyl Mandelate; 2-Hydroxy-2-phenylethanoic Acid Methyl Ester; Methyl (RS)-α-Hydroxybenzeneacetate; Methyl (Hydroxy)(phenyl)acetate; Met

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)O

The exact mass of the compound Methyl mandelate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6539. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Mandelic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g, 100 g

Methyl mandelate (CAS 4358-87-6) is a highly versatile aromatic alpha-hydroxy ester that serves as a critical chiral building block and synthetic intermediate in pharmaceutical and fine chemical manufacturing. As the methyl ester of mandelic acid, it features a low melting point (54–56 °C) and excellent solubility in a wide range of organic solvents, distinguishing it from highly polar, higher-melting free acids . Its primary industrial value lies in its role as a preferred substrate for enzymatic dynamic kinetic resolution and as a highly reactive precursor for transesterification and amidation reactions. By providing a built-in protecting group and an efficient leaving group, methyl mandelate streamlines the synthesis of complex active pharmaceutical ingredients (APIs) and specialty chiral materials without the need for aggressive coupling reagents.

Research Fit

Chiral building block and derivatizing agent for asymmetric synthesis
Supports enzymatic resolution and chiral chromatography method development
Available as racemic mixture or enantiopure (R)- and (S)-forms

Substituting methyl mandelate with the free mandelic acid or the homologous ethyl mandelate critically disrupts both process thermodynamics and enzymatic recognition. Using free mandelic acid in organic synthesis requires stoichiometric amounts of expensive coupling reagents (such as EDCI or DCC) to activate the carboxylate, generating significant waste and complicating purification[1]. Furthermore, in biocatalytic applications, substituting the methyl ester with ethyl mandelate introduces additional steric bulk into the active site of lipases and esterases. This minor structural change can drastically reduce the enantiomeric ratio (E-value) and reaction rates during kinetic resolution, leading to lower optical purity and reduced space-time yields in the production of enantiopure intermediates [2].

Substitution Risk

Mandelic acid Free carboxylic acid alters chiral recognition and enantioselective adsorption profiles compared to the methyl ester
Ethyl mandelate Different ester chain length modifies retention behavior and enzyme-substrate recognition
Methyl cyclohexylmandelate Cyclohexyl substitution fundamentally changes HPLC retention and thermodynamic binding parameters

Enantioselectivity in Biocatalytic Resolution

In lipase-catalyzed dynamic kinetic resolution, the steric profile of the ester group dictates the efficiency of chiral recognition. Methyl mandelate serves as an optimal substrate for cell surface-displayed lipases and Candida antarctica lipase B, achieving exceptional enantioselectivity with an E-value of 292 and >99% enantiomeric excess (ee) for the resulting (S)-mandelic acid [1]. In contrast, increasing the alcohol chain length to an ethyl ester introduces steric hindrance that can degrade the enantioselectivity, with ethyl mandelate dropping to approximately 84% ee in comparable systems [2].

Evidence DimensionEnantiomeric Excess (ee) and E-value
Target Compound Dataee > 99%, E-value = 292
Comparator Or BaselineEthyl mandelate (ee ~ 84%)
Quantified Difference>15% improvement in ee and significantly higher E-value
ConditionsLipase-catalyzed hydrolysis in biphasic or aqueous systems

Procuring the methyl ester rather than heavier analogs ensures maximum optical purity and process efficiency in the industrial production of chiral intermediates.

Enantioselective Adsorption
Head-to-head
MA: ee 97.3-98.9% → MM: markedly lower enantioselectivity
Ester vs. acid alters chiral recognition on Zr-MOFs
MOF-based separation context; amine-alcohol-functionalized UiO-68-type

Thermal Profile and Organic Processability

For continuous flow chemistry and high-concentration organic synthesis, the physical state and solubility of the precursor are critical. Methyl mandelate features a low melting point of 54–56 °C and is highly soluble in standard organic solvents (e.g., 0.1 g/mL in methanol) . In contrast, the free mandelic acid baseline is a highly polar solid with a much higher melting point of 119 °C, which restricts its solubility in non-polar reaction media [1]. This thermal and phase behavior makes the methyl ester vastly superior for handling as a melt or in concentrated organic solutions.

Evidence DimensionMelting Point and Organic Solubility
Target Compound DataMelting point 54–56 °C; high organic solubility
Comparator Or BaselineMandelic acid (Melting point 119 °C; poor non-polar solubility)
Quantified Difference63–65 °C reduction in melting point
ConditionsStandard atmospheric pressure, organic solvent handling

The low melting point and high organic solubility allow buyers to formulate higher-concentration reaction streams, improving reactor throughput and solvent economy.

Chiral HPLC Retention
Head-to-head
MMA vs MCHMA: distinct k, α, Rs profiles on PM-β-CD CSP
Cyclohexyl substitution changes retention and resolution
Both enthalpy-driven; variable methanol content

Coupling Reagent Elimination in API Synthesis

In the synthesis of complex active pharmaceutical ingredients (APIs) such as cyclandelate or Cryptophycin 1, the choice of starting material dictates the step count. Utilizing methyl mandelate allows for direct, high-yield transesterification or amidation (often >90% yield) because the methyl ester functions as an excellent leaving group[1]. Conversely, using free mandelic acid requires the addition of stoichiometric coupling agents (such as EDCI or DCC) to activate the carboxylic acid, which adds synthetic steps and generates substantial chemical waste [2].

Evidence DimensionSynthetic Step Count and Reagent Dependency
Target Compound DataDirect transesterification/amidation (>90% yield) without coupling agents
Comparator Or BaselineMandelic acid (requires stoichiometric EDCI/DCC activation)
Quantified DifferenceElimination of 1 activation step and 100% reduction in coupling reagent waste
ConditionsGram-scale API precursor synthesis

Procuring the pre-esterified methyl mandelate reduces overall reagent costs, simplifies downstream purification, and shortens the synthetic route for pharmaceutical manufacturers.

Lipase Enantioselectivity
Head-to-head
E >300 (immobilized) vs 29.2 (free lipase)
>10-fold E improvement upon immobilization
Burkholderia sp. GXU56 on octyl-sepharose; 98.5% ee after 5 cycles

Enol Acidity and Ketonization Control

The electronic nature of the methyl ester fundamentally alters the acidity and ketonization kinetics of the corresponding enol intermediate. Flash photolysis studies demonstrate that the acidity constant (pQa) of the methyl mandelate enol is 6.55, whereas the mandelic acid enol has a pQa of 6.39 [1]. This difference arises because the methyl ester lacks the free carboxylate group, preventing the negative-charge repulsion that destabilizes the intermediate in the free acid. This makes methyl mandelate a more stable and predictable substrate for studying asymmetric protonation and enol ketonization.

Evidence DimensionEnol Acidity Constant (pQa)
Target Compound DatapQa = 6.55
Comparator Or BaselineMandelic acid enol (pQa = 6.39)
Quantified Difference0.16 pKa unit shift indicating altered charge stabilization
ConditionsAqueous solution at 0.10 M ionic strength following flash photolysis

For researchers developing novel asymmetric protonation methodologies, the distinct electronic profile of the methyl ester prevents competing acid-base side reactions inherent to the free acid.

Lipase Screening
Head-to-head
Novozym 435: eep 84.2% after 4 h
Validated benchmark for microwave-assisted resolution
tert-butanol, 50 °C, microwave irradiation
CAL-B Derivative Performance
Head-to-head
EC-amino-CAL-B: E=52, ee 96% (R)
Preferred immobilized formulation at pH 8
Kinetic resolution; multiple derivatives tested
GC Chiral Separation
Reported
α=1.02, R=1.55; Δ(ΔH)=-1.34 kJ/mol
Enthalpy-driven baseline separation on β-CD
β-Cyclodextrin capillary column, 118 °C

Biocatalytic Production of Enantiopure Intermediates

Due to its optimal steric profile and high E-values in lipase-catalyzed hydrolysis, methyl mandelate is the preferred starting material for the large-scale dynamic kinetic resolution of chiral mandelic acid derivatives. It allows manufacturers to achieve >99% ee more efficiently than when using ethyl mandelate or chemical resolution of the free acid [1].

Direct Precursor for Complex API Synthesis

In pharmaceutical manufacturing, methyl mandelate is utilized as a direct precursor for APIs such as cyclandelate and Cryptophycin 1. Its built-in ester functionality acts as an excellent leaving group for transesterification and amidation, bypassing the need for expensive coupling reagents required when starting from free mandelic acid[2].

Continuous Flow and High-Concentration Synthesis

The low melting point (54–56 °C) and high solubility of methyl mandelate in organic solvents make it exceptionally well-suited for continuous flow reactors and biphasic organic synthesis. It can be processed at much higher concentrations than the highly polar, high-melting mandelic acid, thereby maximizing reactor space-time yields .

Application Fit

Application
Selection Property
Validation Focus
(R)-Mandelic acid enzymatic resolution
Immobilized lipase performance benchmarks
Enantiomeric ratio (E) and ee reproducibility
Chiral stationary phase method development
Multi-CSP retention and resolution dataset
Method transfer across normal/reversed-phase modes
NMR enantiomeric excess determination
Diastereomeric shift dispersion
Enantiopure form suitability for derivatization
Chiral discrimination and homochirality studies
Sensitivity to trace chiral bias
Detection threshold for asymmetric amplification

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

166.062994177 g/mol

Monoisotopic Mass

166.062994177 g/mol

Heavy Atom Count

12

Other CAS

771-90-4
4358-87-6

General Manufacturing Information

Benzeneacetic acid, .alpha.-hydroxy-, methyl ester: INACTIVE
Dai et al. Visible-light-mediated conversion of alcohols to halides. Nature Chemistry, doi: 10.1038/nchem.949, published online 9 January 2011 http://www.nature.com/nchem

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